molecular formula C20H17BrN6O2S B2760171 4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014046-23-1

4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Katalognummer: B2760171
CAS-Nummer: 1014046-23-1
Molekulargewicht: 485.36
InChI-Schlüssel: JLAFYVITIHENBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17BrN6O2S and its molecular weight is 485.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and carbonic anhydrase inhibition. The presence of the pyrazole and pyridazine moieties contributes to its potential pharmacological effects.

Chemical Formula: C15_{15}H15_{15}BrN5_{5}O2_{2}S
Molecular Weight: 396.28 g/mol
SMILES Notation: NC1=CC=C(N2C=C(C=N2)Br)N=C1

1. Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridazine derivatives exhibit significant anticancer properties. For instance, the sulfonamide derivatives have been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and apoptosis.

2. Inhibition of Carbonic Anhydrases

Sulfonamide derivatives, including the target compound, have been investigated for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance in tissues. Elevated levels of certain CA isozymes are associated with pathological conditions such as glaucoma and epilepsy. In vitro studies demonstrated that this compound exhibits inhibitory activity against human carbonic anhydrase II (CA II), IX (CA IX), and XII (CA XII), suggesting its potential therapeutic applications in treating these conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety competes with bicarbonate for binding at the active site of carbonic anhydrases, leading to decreased enzyme activity.
  • Signal Transduction Modulation: By influencing pathways such as the PI3K/Akt and MAPK pathways, the compound may alter cell survival and proliferation signals in cancer cells.

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar pyrazole derivatives, it was found that these compounds significantly reduced cell viability in breast cancer cell lines (MCF-7). The IC50 values indicated potent cytotoxicity, with values ranging from 5 to 20 µM depending on the specific derivative tested .

Study 2: Cardiovascular Effects

Research involving isolated rat heart models assessed the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives led to a significant decrease in perfusion pressure over time, suggesting a potential role in cardiovascular modulation .

Data Tables

Biological Activity Mechanism Reference
AnticancerInhibition of cell proliferation
CA II InhibitionCompetitive inhibition
Cardiovascular EffectsModulation of perfusion pressure

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways. For instance, a related compound demonstrated the ability to induce apoptosis in colorectal cancer cell lines by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. This activity can be particularly beneficial in treating chronic inflammatory diseases where inflammation resolution is critical .

Case Studies and Research Findings

Case Study 1: Cancer Cell Lines

In a study examining the effects of pyrazole derivatives on cancer cell lines, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer types. The study highlighted the importance of substituent groups in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Inflammatory Models

Another research effort focused on evaluating the anti-inflammatory effects of related compounds in animal models of inflammation. The results indicated a marked reduction in inflammatory markers and improved clinical outcomes, suggesting that these compounds could serve as effective therapeutic agents for managing inflammatory diseases .

Data Table: Comparison of Similar Compounds

Compound NameStructureBiological ActivityMechanism of Action
Compound AStructure AAnticancerApoptosis induction
Compound BStructure BAnti-inflammatoryCytokine inhibition
4-bromo-N-(4...Structure CAnticancer & Anti-inflammatoryEnzyme inhibition

This table summarizes the biological activities and mechanisms of action for compounds related to 4-bromo-N-(4...).

Eigenschaften

IUPAC Name

4-bromo-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAFYVITIHENBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.